molecular formula C11H8N2O4 B053184 Methyl 6-nitroquinoline-2-carboxylate CAS No. 112089-59-5

Methyl 6-nitroquinoline-2-carboxylate

Cat. No.: B053184
CAS No.: 112089-59-5
M. Wt: 232.19 g/mol
InChI Key: CUJMOCFFAPUMHI-UHFFFAOYSA-N
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Description

Methyl 6-nitroquinoline-2-carboxylate is a quinoline derivative with the molecular formula C11H8N2O4. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of both nitro and ester functional groups in its structure makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of 6-chloroquinoline-2-carboxylic acid, followed by methylation using methanol in the presence of a catalyst .

Industrial Production Methods: Industrial production often employs greener and more sustainable methods. For instance, microwave-assisted synthesis and the use of recyclable catalysts like montmorillonite K-10 have been reported . These methods not only improve yield but also reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form quinoline-2,6-dicarboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, methanol.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products:

    Reduction: Methyl 6-aminoquinoline-2-carboxylate.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline-2,6-dicarboxylic acid.

Scientific Research Applications

Comparison with Similar Compounds

    Quinoline-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitroquinoline: Lacks the ester group, limiting its applications in esterification reactions.

    Methyl quinoline-2-carboxylate: Lacks the nitro group, reducing its potential for bioreduction and subsequent biological activity.

Uniqueness: Methyl 6-nitroquinoline-2-carboxylate is unique due to the presence of both nitro and ester functional groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above .

Properties

IUPAC Name

methyl 6-nitroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)10-4-2-7-6-8(13(15)16)3-5-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJMOCFFAPUMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553929
Record name Methyl 6-nitroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112089-59-5
Record name Methyl 6-nitroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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